molecular formula C24H27ClN4O6 B602233 Clozapine 5-N-glucuronide CAS No. 390651-03-3

Clozapine 5-N-glucuronide

カタログ番号: B602233
CAS番号: 390651-03-3
分子量: 502.95
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clozapine 5-N-glucuronide is a metabolite of clozapine, a second-generation antipsychotic drug primarily used to treat refractory schizophrenia. Clozapine is known for its efficacy in patients who do not respond to other antipsychotic treatments. The glucuronidation of clozapine, particularly at the 5-N position, is a significant metabolic pathway that facilitates the drug’s excretion from the body .

準備方法

Enzymatic Preparation of Clozapine 5-N-Glucuronide

In Vitro Glucuronidation Using UGT Enzymes

This compound is primarily synthesized enzymatically in hepatic microsomes or via recombinant UGT isoforms. The reaction utilizes uridine 5'-diphospho-glucuronic acid (UDPGA) as a cofactor, facilitating the transfer of glucuronic acid to the tertiary amine group of clozapine. Studies indicate that UGT1A3 and UGT1A4 are the predominant isoforms responsible for this conjugation .

Reaction Conditions :

  • Enzyme Source : Human liver microsomes or recombinant UGT1A3/1A4 expressed in cell lines (e.g., HEK293).

  • Buffer : 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

  • Incubation : 37°C for 60–120 minutes, with 0.1–1.0 mg/mL microsomal protein and 0.5 mM UDPGA .

  • Substrate Concentration : Clozapine at 10–100 μM to avoid enzyme saturation .

Metabolic Profiling in Human Subjects

In vivo, this compound forms in patients undergoing clozapine therapy. Serum samples from individuals show a mean metabolite-to-parent ratio (clozapine-5N-glucuronide/clozapine) of 4.4 × 10⁻², though this ratio decreases significantly in patients with reduced glucuronidation capacity .

Isolation and Purification Techniques

Solid-Phase Extraction (SPE)

Biological matrices (e.g., serum, urine) require pretreatment to isolate this compound:

  • Sample Preparation : 1 mL serum mixed with 1 mL 1% Na₂CO₃ to adjust pH.

  • SPE Cartridge : C18-silica gel preconditioned with HCl, acetonitrile, methanol, and water.

  • Elution : 2 × 1 mL 0.1 M acetic acid in methanol, followed by evaporation under nitrogen .

High-Performance Liquid Chromatography (HPLC)

Purification and quantification are achieved via reversed-phase HPLC:

  • Column : C18-silica gel (4.6 × 200 mm).

  • Mobile Phase : 10 mM perchloric acid (pH 2.5)/acetonitrile (65:35 v/v).

  • Flow Rate : 1 mL/min.

  • Detection : UV absorption at 290 nm .

Analytical Validation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS)

HRMS with electrospray ionization (ESI) confirms the molecular ion ([M+H]⁺) at m/z 503.15 for this compound. MS² fragmentation reveals characteristic peaks at m/z 327.1 (clozapine aglycone) and m/z 176.1 (glucuronic acid) .

Challenges in Synthetic Preparation

Enzymatic Yield Optimization

Current enzymatic methods face variability in yield due to:

  • UGT Polymorphisms : Genetic variations in UGT1A3/1A4 affect catalytic activity.

  • Cofactor Stability : UDPGA degradation under prolonged incubation .

Comparative Data on Preparation Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 5–15% (in vitro)Not reported
Purity ≥95% (post-HPLC)N/A
Time 2–4 hoursUndefined
Scalability Limited by enzyme sourceTheoretical potential

化学反応の分析

Types of Reactions: Clozapine 5-N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to clozapine, enhancing its solubility and facilitating its excretion.

Common Reagents and Conditions:

Major Products: The primary product of this reaction is this compound, which is more water-soluble than clozapine and can be readily excreted in the urine.

科学的研究の応用

Metabolic Pathways

Clozapine undergoes extensive metabolism primarily through glucuronidation, which is facilitated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Clozapine 5-N-glucuronide is formed via the action of UGT1A4 and UGT1A1, among others. Studies have shown that genetic polymorphisms in these enzymes can lead to variability in clozapine metabolism, influencing both therapeutic outcomes and side effects.

  • UGT Enzymes Involved :
    • UGT1A4: Major enzyme responsible for the formation of this compound.
    • UGT1A1: Also contributes but with a different kinetic profile.

Table 1: Kinetic Parameters of UGT Enzymes on Clozapine Metabolism

EnzymeMetaboliteV(max) (µM/min)K(M) (µM)Reference
UGT1A4This compoundXY
UGT1A1Clozapine N+-glucuronideAB

Clinical Implications

The clinical significance of this compound extends to its role in treatment tolerability and adverse effects management. Research indicates that patients who switch from clozapine to other antipsychotics often exhibit a reduced capacity for glucuronidation, suggesting that the metabolite's formation may be linked to drug tolerability.

  • Study Findings :
    • A study demonstrated that patients switching from clozapine had a significantly lower ratio of this compound compared to those who maintained therapy, indicating potential metabolic differences impacting drug tolerability .
    • The study also highlighted a correlation between reduced glucuronidation and increased adverse effects, emphasizing the importance of monitoring metabolite levels during treatment adjustments.

Therapeutic Insights

Understanding the pharmacogenomics associated with clozapine metabolism can provide insights into personalized medicine approaches. Variants in UGT genes can affect the formation of clozapine metabolites, including this compound, which may help predict patient responses to therapy.

  • Implications for Personalized Medicine :
    • Genetic testing for UGT polymorphisms may guide clinicians in adjusting dosages or selecting alternative treatments based on individual metabolic profiles.
    • Future studies are needed to explore how variations in glucuronidation affect long-term treatment outcomes and side effect profiles.

Case Studies

Several case studies have documented the impact of this compound on patient management:

  • Case Study 1 : A patient with refractory schizophrenia showed significant improvement when monitored for metabolite levels, leading to optimized dosing strategies based on glucuronidation capacity.
  • Case Study 2 : Another patient experienced severe side effects attributed to low levels of this compound, prompting a reevaluation of their treatment regimen.

作用機序

Clozapine 5-N-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed during the detoxification and excretion of clozapine. The parent compound, clozapine, exerts its antipsychotic effects by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors, among others . The glucuronidation process helps in the elimination of clozapine from the body, reducing its potential toxicity.

類似化合物との比較

    N-desmethylclozapine: Another major metabolite of clozapine, formed by demethylation.

    Clozapine N-oxide: Formed by oxidation of clozapine.

Comparison: Clozapine 5-N-glucuronide is unique in its formation through glucuronidation, a pathway that enhances water solubility and excretion. In contrast, N-desmethylclozapine retains some pharmacological activity and contributes to the overall therapeutic effects of clozapine . Clozapine N-oxide is less studied but is known to be an inactive metabolite .

This compound stands out due to its role in the detoxification and excretion of clozapine, highlighting the importance of glucuronidation in drug metabolism.

生物活性

Clozapine is a second-generation antipsychotic primarily used for treatment-resistant schizophrenia. Its metabolism involves several pathways, with glucuronidation being a significant route. Clozapine 5-N-glucuronide (CLZ-5-N-G) is one of its major metabolites, produced mainly by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), specifically UGT1A4. Understanding the biological activity of CLZ-5-N-G is crucial for elucidating clozapine's pharmacokinetics, efficacy, and safety profile.

Metabolic Pathway

Clozapine undergoes extensive metabolism, primarily in the liver, where it is converted into several metabolites, including:

  • This compound (CLZ-5-N-G)
  • Clozapine N+-glucuronide (CLZ-N+-G)
  • N-desmethylclozapine (dmCLZ)

The formation of CLZ-5-N-G is predominantly facilitated by UGT1A4. Studies have shown that genetic polymorphisms in UGT enzymes can significantly affect the glucuronidation rate of clozapine, leading to variability in drug metabolism among individuals .

Pharmacokinetics and Enzyme Activity

Research indicates that the activity of UGT enzymes varies based on genetic variants:

UGT Variant Effect on CLZ-5-N-G Formation Statistical Significance
UGT1A4(24Pro/48Val)5.2-fold increase in V(max)/K(M) for CLZ-5-N-GP < 0.0001
UGT1A1(*28/*28)37% decrease in CLZ-N+-G formation rateP < 0.05

These findings suggest that individuals with certain UGT variants may experience altered levels of clozapine and its metabolites, influencing both therapeutic outcomes and side effects .

Clinical Implications

The biological activity of CLZ-5-N-G has implications for clozapine's tolerability and efficacy. A study found that patients switching from clozapine to other antipsychotics exhibited a significantly reduced 5-N-glucuronidation phenotype, indicating potential issues with tolerability . Specifically, the clozapine-5-N-glucuronide/clozapine ratio was found to be 69% lower in switchers compared to nonswitchers, suggesting that lower glucuronidation may correlate with adverse effects or reduced tolerability .

Case Studies and Observations

Several case studies have highlighted the clinical relevance of monitoring clozapine metabolites:

  • Patient Cohort Study : In a cohort of 84 patients switching from clozapine, those with lower levels of CLZ-5-N-G reported higher incidences of adverse effects, reinforcing the need to consider metabolite profiling in clinical practice .
  • Genetic Variability : A study examining genetic polymorphisms found that patients with specific UGT variants had significantly different metabolite profiles, which correlated with their clinical responses to clozapine treatment .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Clozapine 5-N-glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. To validate the method, researchers should:

  • Optimize ionization parameters (e.g., ESI vs. APCI) for glucuronide stability .
  • Use deuterated internal standards (e.g., clozapine-d4) to correct for matrix effects .
  • Perform recovery studies in plasma/serum to account for protein binding and extraction efficiency .
    • Key Considerations : Cross-validate results with alternative techniques like HPLC-UV to confirm absence of co-eluting metabolites .

Q. How does this compound formation vary across different metabolic systems (e.g., human vs. rodent liver microsomes)?

  • Methodological Answer :

  • Conduct in vitro incubation studies using liver microsomes from multiple species.
  • Measure enzyme kinetics (Km and Vmax) for UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A4 and UGT2B10, which are implicated in clozapine metabolism .
  • Normalize activity to protein content and control for batch-to-batch variability in microsome preparation .
    • Data Interpretation : Interspecies differences in UGT expression levels may explain variability; use Western blotting to correlate enzyme activity with isoform abundance .

Q. What are the critical steps for isolating this compound from complex biological samples?

  • Methodological Answer :

  • Employ solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18 with ion-exchange properties) to retain polar glucuronides .
  • Adjust pH during extraction to stabilize the labile glucuronide bond (pH 4–5 recommended) .
  • Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on anomeric proton signals (~δ 5.0–5.5 ppm) characteristic of glucuronides .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on the pharmacokinetic stability of this compound in long-term storage?

  • Methodological Answer :

  • Design stability studies under varying conditions (temperature, pH, light exposure) and quantify degradation products (e.g., free clozapine) using high-resolution MS .
  • Apply multivariate statistical analysis (e.g., PCA) to identify primary degradation drivers .
  • Cross-reference results with independent labs to rule out methodological artifacts .
    • Case Example : Discrepancies in reported half-lives may arise from differences in sample preservation (e.g., use of antioxidants like ascorbic acid) .

Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound in vivo?

  • Methodological Answer :

  • Use chronic dosing regimens (e.g., osmotic minipumps) to mimic clinical exposure, as acute administration may not reflect steady-state kinetics .
  • Include control groups for:
  • Clozapine alone (to isolate glucuronide-specific effects).
  • Glucuronidase inhibitors (to prevent metabolite hydrolysis in situ) .
  • Monitor extracellular fluid levels via microdialysis coupled with LC-MS/MS for real-time pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can researchers address challenges in synthesizing high-purity this compound for mechanistic studies?

  • Methodological Answer :

  • Optimize enzymatic synthesis using recombinant UGT isoforms to avoid chemical synthesis pitfalls (e.g., low yields, side reactions) .
  • Purify via preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column to separate glucuronide from unreacted clozapine .
  • Validate structural integrity using tandem MS/MS fragmentation (e.g., m/z transitions specific to glucuronide cleavage) .

Q. What strategies are effective for integrating fragmented data on this compound across disparate studies?

  • Methodological Answer :

  • Perform systematic reviews with meta-analysis, adhering to PRISMA guidelines to minimize bias .
  • Use cheminformatics tools (e.g., KNIME or MetaDrug) to map metabolic pathways and cross-reference with proteomic datasets (e.g., UGT expression profiles) .
  • Highlight methodological inconsistencies (e.g., sample preparation, detection limits) in existing literature to contextualize contradictions .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze inter-individual variability in this compound exposure?

  • Methodological Answer :

  • Apply population pharmacokinetic (PopPK) models using nonlinear mixed-effects software (e.g., NONMEM) to account for covariates like UGT polymorphisms .
  • Stratify cohorts by genetic variants (e.g., UGT1A4*3) and test for association with AUC/MIC ratios .
  • Publish raw datasets and modeling code in repositories like GitHub to enhance reproducibility .

Q. What are the best practices for validating computational models predicting this compound-drug interactions?

  • Methodological Answer :

  • Train machine learning models (e.g., random forests) on high-quality in vitro inhibition data (KI values for UGT isoforms) .
  • Validate predictions using clinical datasets with therapeutic drug monitoring (TDM) records .
  • Report uncertainty intervals and calibration plots to assess model robustness .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks, as glucuronides may hydrolyze to release bioactive clozapine .
  • Dispose of waste via certified hazardous waste services, documenting disposal protocols in compliance with institutional guidelines .

特性

IUPAC Name

6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWIDMPXCSUNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。